molecular formula C19H30O B157147 5beta-Androstan-17-one CAS No. 1912-61-4

5beta-Androstan-17-one

Cat. No.: B157147
CAS No.: 1912-61-4
M. Wt: 274.4 g/mol
InChI Key: YJDYCULVYZDESB-USOAJAOKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5β-Androstan-17-one, also known as (3α,5β)-3-hydroxy-androstan-17-one or etiocholan-3α-ol-17-one, is a steroid metabolite with the molecular formula C₁₉H₃₀O₂ and a molecular weight of 290.44 g/mol . Its IUPAC name is 3α-hydroxy-5β-androstan-17-one, and it is registered under CAS number 53-42-9. Structurally, it features a 5β-configured A-ring (trans-decalin system) and hydroxyl and ketone groups at positions 3α and 17, respectively. This compound is a reduced derivative of testosterone and is notable for its role in steroid metabolism pathways, particularly in the liver, where 5β-reductase enzymes catalyze the saturation of the Δ⁴ double bond in androstenedione to form 5β-reduced metabolites .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5beta-Androstan-17-one typically involves the reduction of testosterone or its derivatives. One common method is the reduction of 4-androstene-3,17-dione using sodium borohydride in ethanol, followed by oxidation with pyridinium chlorochromate to yield this compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using similar reduction and oxidation reactions. The process is optimized for high yield and purity, with stringent control over reaction conditions to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions: 5beta-Androstan-17-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

5beta-Androstan-17-one exerts its effects primarily through its interaction with androgen receptors. It is converted to more active metabolites, such as dihydrotestosterone, which bind to androgen receptors and modulate gene expression. This regulation of gene expression influences various physiological processes, including the development of male characteristics and the maintenance of reproductive tissues .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5α vs. 5β Isomers: A-Ring Configuration Differences

The stereochemistry of the A-ring profoundly influences biological activity.

  • 5α-Androstan-17β-ol-3-one (Dihydrotestosterone, DHT) : This 5α-reduced isomer is a potent androgen receptor agonist, with ~2–3× higher binding affinity than testosterone. It plays a critical role in prostate development and androgen-dependent tissues .
  • 5β-Androstan-17-one: The 5β configuration reduces androgenic activity.

Ester Derivatives: Solubility and Bioavailability

Esterification at the 17-position alters pharmacokinetics:

  • 5α-Androstan-17β-ol-3-one benzoate (Stanolone Benzoate): This ester derivative of DHT enhances lipid solubility, prolonging its half-life in tissues. Used clinically for androgen replacement therapy .
  • 5α-Androstane-3β,17β-diol dioleate : A double ester of 5α-androstanediol, this compound is lipophilic and serves as a depot form in synthetic hormone formulations .
  • 5β-Androstan-17-one derivatives: Limited evidence exists for esterified 5β isomers, suggesting their metabolic roles differ from 5α counterparts.

Oxygen and Nitrogen Substitutions

Modifications to the steroid backbone can enhance receptor specificity or stability:

  • 4-Oxa-5α-androstane derivatives : Compounds like 3-oxo-4-oxa-5α-androst-17β-amide exhibit dual 5α-reductase inhibition and androgen receptor antagonism, making them candidates for treating benign prostatic hyperplasia .
  • 4β-Amino-5α-androstanes: Synthetic derivatives (e.g., 3α-hydroxy-4β-(phenylamino)-5α-androstan-17-one) demonstrate modified binding to steroid receptors, highlighting the impact of amino substitutions on bioactivity .

Structural and Functional Comparison Table

Compound Name Molecular Formula Key Substituents Biological Role/Activity Reference
5β-Androstan-17-one C₁₉H₃₀O₂ 3α-OH, 17-ketone, 5β-A-ring Hepatic metabolite, limited androgenic activity
5α-DHT C₁₉H₃₀O₂ 3-ketone, 17β-OH, 5α-A-ring Potent androgen, prostate growth
Stanolone Benzoate C₂₆H₃₂O₃ 3-ketone, 17β-benzoyloxy Long-acting androgen therapy
4-Oxa-5α-androst-17β-amide C₂₂H₃₃NO₃ 4-oxa, 17β-amide 5α-Reductase inhibitor
5α-Androst-1-ene-3,17-dione C₁₉H₂₄O₂ Δ¹ double bond, 3,17-diketone Synthetic precursor to 1-testosterone

Research Findings and Implications

  • Metabolic Pathways : 5β-reductase activity is prominent in the liver, whereas 5α-reductase dominates in androgen-sensitive tissues .
  • Therapeutic Applications : 5α-DHT derivatives are used in hormone therapy, while 5β metabolites are explored for detoxification pathway modulation .
  • Structural Insights : The 5β configuration reduces steric compatibility with androgen receptors, explaining its weaker bioactivity compared to 5α isomers .

Properties

IUPAC Name

(5S,8R,9S,10S,13S,14S)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18/h13-16H,3-12H2,1-2H3/t13-,14-,15-,16-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJDYCULVYZDESB-USOAJAOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCCC1CCC3C2CCC4(C3CCC4=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCC[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5beta-Androstan-17-one
5beta-Androstan-17-one
5beta-Androstan-17-one
5beta-Androstan-17-one
5beta-Androstan-17-one
5beta-Androstan-17-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.